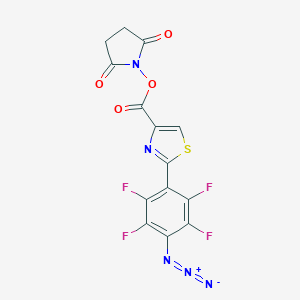
Satfpt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Satfpt is a chemical compound known for its unique structure and reactivity. It is often used in various scientific research applications due to its ability to form strong covalent bonds with biomolecules. This compound is particularly valuable in the fields of chemistry, biology, and medicine for its role in bioconjugation and crosslinking reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Satfpt typically involves multiple steps. One common method includes the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with thiazole-4-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with N-hydroxysuccinimide (NHS) to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated reactors and purification systems is common to streamline the production process and maintain consistency.
化学反応の分析
Types of Reactions
Satfpt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.
Hydrolysis: The succinimidyl ester group can be hydrolyzed under basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Copper Catalysts: Often used in cycloaddition reactions to facilitate the formation of triazoles.
Basic Conditions: Such as sodium hydroxide, are used for hydrolysis reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amides and Thioesters: Formed from substitution reactions with amines and thiols, respectively.
科学的研究の応用
Satfpt is widely used in scientific research for its ability to form stable covalent bonds with biomolecules. Some key applications include:
Bioconjugation: Used to attach fluorescent labels or other probes to proteins, nucleic acids, and other biomolecules.
Crosslinking: Employed in the formation of crosslinked networks in hydrogels and other polymeric materials.
Drug Delivery: Utilized in the development of targeted drug delivery systems by conjugating drugs to specific biomolecules.
Immunoassays: Used in the preparation of conjugates for immunoassays and other diagnostic applications.
作用機序
The mechanism of action of Satfpt involves the formation of covalent bonds with nucleophilic groups on biomolecules. The succinimidyl ester group reacts with primary amines to form stable amide bonds, while the azido group can participate in cycloaddition reactions to form triazoles. These reactions enable the compound to effectively label or crosslink biomolecules, facilitating various biochemical and biophysical studies .
類似化合物との比較
Similar Compounds
Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate: Similar in structure but lacks the thiazole ring.
Succinimidyl 4-azidobenzoate: Similar but without the fluorine atoms and thiazole ring.
Uniqueness
Satfpt is unique due to the presence of both the azido and thiazole groups, which provide additional reactivity and versatility in bioconjugation and crosslinking applications. The tetrafluorophenyl group enhances the compound’s stability and reactivity compared to non-fluorinated analogs .
特性
CAS番号 |
131238-06-7 |
|---|---|
分子式 |
C14H5F4N5O4S |
分子量 |
415.28 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-(4-azido-2,3,5,6-tetrafluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H5F4N5O4S/c15-8-7(9(16)11(18)12(10(8)17)21-22-19)13-20-4(3-28-13)14(26)27-23-5(24)1-2-6(23)25/h3H,1-2H2 |
InChIキー |
OEIRWCMNZGTFEM-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CSC(=N2)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F |
Key on ui other cas no. |
131238-06-7 |
同義語 |
SATFPT succinimidyl 2-(4-azido-2,3,5,6-tetrafluorophenyl)thiazole-4-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















